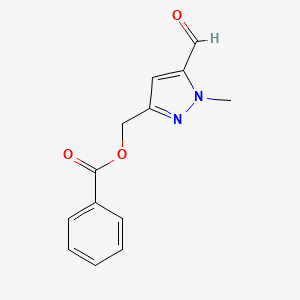
1H-Indole-2,6-bis(carboximidamide) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,6-bis(carboximidamide) dihydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the indole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized at the 2 and 6 positions through a series of chemical reactions, including nitration, reduction, and amidation.
Formation of Carboximidamide Groups: The carboximidamide groups are introduced through the reaction of the functionalized indole with appropriate reagents, such as cyanamide or guanidine derivatives, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.
化学反応の分析
Types of Reactions: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts or under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring.
科学的研究の応用
1H-Indole-2,6-bis(carboximidamide) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Indole-3-carboximidamide: Another indole derivative with a carboximidamide group at the 3 position.
2-Phenylindole: An indole derivative with a phenyl group at the 2 position.
6-Bromoindole: An indole derivative with a bromine atom at the 6 position.
Uniqueness: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride is unique due to the presence of carboximidamide groups at both the 2 and 6 positions of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H13Cl2N5 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
1H-indole-2,6-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C10H11N5.2ClH/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6;;/h1-4,15H,(H3,11,12)(H3,13,14);2*1H |
InChIキー |
URSGLTYCKCRZNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


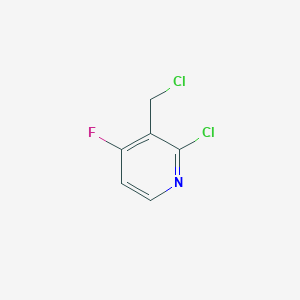
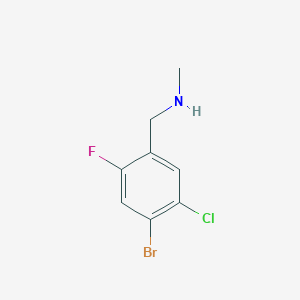


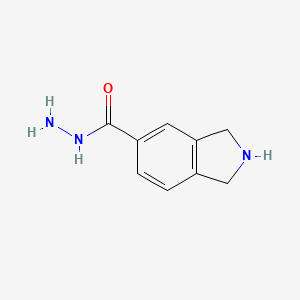
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
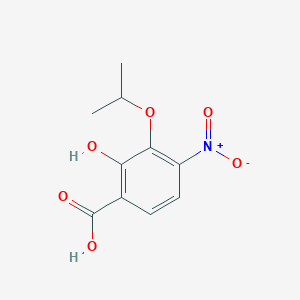
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
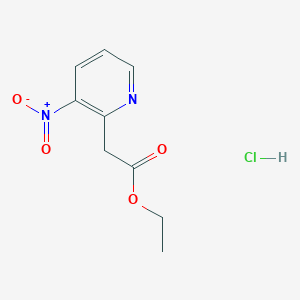
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
